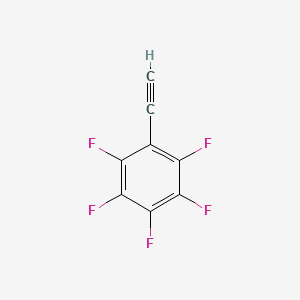

Pentafluorophenylacetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEXVWXHXPEARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412942 | |

| Record name | Pentafluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-07-6 | |

| Record name | Pentafluorophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Pentafluorophenylacetylene

Sonogashira Cross-Coupling Approaches for Pentafluorophenylacetylene Synthesis

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.org For the synthesis of this compound, this typically involves the reaction of an activated pentafluorophenyl halide with an acetylene (B1199291) source.

Catalytic Systems and Reaction Conditions for this compound Formation

The efficacy of the Sonogashira coupling for producing this compound hinges on a dual-catalyst system, typically comprising a palladium complex and a copper(I) co-catalyst. mdpi.com

Catalytic Components:

Palladium Catalyst: The primary catalyst is a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. Common precatalysts include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org The choice of phosphine (B1218219) ligands, which can be bulky and electron-rich, is crucial for stabilizing the palladium center and facilitating the catalytic cycle. libretexts.org

Copper(I) Co-catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), are used to accelerate the reaction, enabling it to proceed under milder conditions, often at room temperature. libretexts.orgmdpi.com

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine, is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. libretexts.org

Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, like toluene (B28343) or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesirable side reaction. nih.gov

| Component | Example | Role |

| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Forms the active Pd(0) catalyst for the main cycle |

| Copper(I) Co-catalyst | CuI | Activates the alkyne, enabling milder reaction conditions |

| Base | Triethylamine (Et₃N), Diisopropylamine | Deprotonates the alkyne, neutralizes HX byproduct |

| Solvent | Toluene, THF | Provides a medium for the reaction |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents undesirable side reactions like Glaser coupling |

Mechanistic Considerations in Palladium- and Copper-Catalyzed Routes

The widely accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the pentafluorophenyl halide (e.g., pentafluoroiodobenzene), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) intermediate. nih.govnih.gov

Transmetalation: The Pd(II) intermediate reacts with a copper acetylide species, which is generated in the copper cycle. The acetylide group is transferred from the copper to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex. nih.gov

Reductive Elimination: This final step involves the cis-trans isomerization of the Pd(II)-alkynyl complex, followed by the elimination of the final product, this compound. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

Deprotonation: In the presence of the amine base, the acidic terminal proton of the alkyne is removed, leading to the formation of a copper(I) acetylide intermediate. libretexts.org This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Optimization Strategies for Yield and Purity in this compound Production

Several strategies can be employed to maximize the yield and purity of this compound.

Minimizing Homocoupling: The primary side reaction is the Glaser coupling of the terminal alkyne to form a diyne, which is promoted by the copper catalyst in the presence of oxygen. nih.gov Conducting the reaction under strictly anaerobic (oxygen-free) conditions is the most effective way to prevent this.

Copper-Free Sonogashira Reactions: To circumvent the issues associated with the copper co-catalyst, including product contamination and difficult removal, copper-free versions of the Sonogashira reaction have been developed. organic-chemistry.org These methods often require slightly harsher conditions or the use of more specialized, highly active palladium catalysts and different bases, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). organic-chemistry.org While potentially cleaner, these reactions may proceed through a slightly different mechanism. researchgate.net

Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligands significantly impacts reaction efficiency. Bulky, electron-donating phosphine ligands can increase the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and better yields. libretexts.org Using stable precatalysts can also improve handling and reaction consistency. nih.gov

Control of Reaction Parameters: Optimizing the reaction temperature, concentration of reactants, and the specific base used can have a substantial effect on the reaction outcome. For instance, the order of addition of reagents can be critical to minimize side reactions. nih.gov Using a less volatile base or an ionic liquid as the solvent can also improve reaction conditions and simplify product isolation. beilstein-journals.org

Alternative Catalytic and Non-Catalytic Synthetic Routes to this compound and its Derivatives

While the Sonogashira coupling is the predominant method, other synthetic strategies exist, though they are less commonly reported for the direct synthesis of the monomer. An "inverse Sonogashira coupling" has been explored where iodoalkynes react with arenes under visible light, functioning without a transition-metal catalyst. researchgate.net This photoinduced method suggests a pathway involving an excited state iodoalkyne that acts as an "alkynyl radical synthetic equivalent". researchgate.net However, the application of this specific method for this compound synthesis from pentafluorobenzene (B134492) is not detailed. Other general synthetic routes to alkynes, such as elimination reactions from dihaloalkanes or vinyl halides, could theoretically be applied, but the Sonogashira reaction remains the most practical and widely used approach for this specific compound due to the ready availability of precursors.

Precursor Reactivity in the Formation of this compound (e.g., Pentafluoroiodobenzene)

The choice of precursor is critical to the success of the Sonogashira synthesis of this compound. Pentafluoroiodobenzene is an excellent substrate for this reaction due to the electronic properties of the pentafluorophenyl (C₆F₅) group.

The five highly electronegative fluorine atoms exert a powerful electron-withdrawing effect on the aromatic ring. This effect significantly polarizes the carbon-iodine bond, making the carbon atom attached to the iodine more electrophilic and thus more susceptible to oxidative addition by the low-valent palladium catalyst. nih.gov This enhanced reactivity is a key factor in the efficiency of the coupling reaction.

The general reactivity order for aryl halides in oxidative addition is I > Br > Cl > F. Consequently, pentafluoroiodobenzene is more reactive than pentafluorobromobenzene under typical Sonogashira conditions, allowing for the reaction to proceed under milder temperatures and with lower catalyst loadings, which is often desirable for achieving high yields and purity. nih.gov

Reaction Chemistry and Mechanistic Investigations of Pentafluorophenylacetylene

Nucleophilic Aromatic Substitution Reactions on the Pentafluorophenyl Ring

The pentafluorophenyl group is characterized by its strong electron-deficient nature, a consequence of the high electronegativity of the five fluorine atoms. mdpi.com This property makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a versatile method for the synthesis of complex functional materials. mdpi.comnih.gov In these reactions, a nucleophile attacks the electron-poor arene core, leading to the displacement of a fluoride (B91410) anion. nih.gov

The fluorine atoms on the pentafluorophenyl ring of pentafluorophenylacetylene can be displaced by a variety of nucleophiles. This reactivity is a cornerstone of its chemistry, enabling the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Common nucleophiles that readily react with pentafluorophenyl-substituted compounds include amines, thiols, and alcohols. mdpi.comresearchgate.net

The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netnih.gov Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring. researchgate.net The strong electron-withdrawing capacity of the remaining fluorine atoms and the acetylene (B1199291) substituent stabilizes the negatively charged intermediate, facilitating the reaction.

Table 1: Examples of Nucleophilic Aromatic Substitution on Pentafluorophenyl Derivatives

| Nucleophile | Nucleophile Type | Product Functional Group | Reference |

|---|---|---|---|

| Amines (R-NH₂) | Nitrogen Nucleophile | Substituted Aniline | nih.govresearchgate.net |

| Thiols (R-SH) | Sulfur Nucleophile | Thioether | mdpi.comresearchgate.net |

| Alcohols (R-OH) | Oxygen Nucleophile | Aryl Ether | mdpi.comresearchgate.net |

This table illustrates the general reactivity of the pentafluorophenyl group with various classes of nucleophiles.

A defining feature of SNAr reactions on the pentafluorophenyl group is their high regioselectivity. The substitution almost invariably occurs at the fluorine atom located in the para position (C-4) relative to the acetylene substituent. mdpi.com This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the nucleophile attacks the para carbon. The electron-withdrawing acetylene group can effectively delocalize the negative charge through resonance, an effect that is most pronounced for para substitution. researchgate.net

The kinetics of these SNAr reactions are influenced by several factors. The reaction rate is dependent on the nature of the nucleophile, with stronger nucleophiles generally reacting faster. nih.gov Solvent polarity also plays a critical role; polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile and minimizing solvent-nucleophile interactions, thereby increasing the nucleophile's reactivity. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to predict regioisomer distribution by calculating the relative stabilities of the isomeric σ-complex intermediates, confirming the favorability of the para substitution pathway. researchgate.net

Addition Reactions Across the Carbon-Carbon Triple Bond of this compound

The carbon-carbon triple bond of this compound is also a site of significant reactivity, undergoing various addition reactions. bhu.ac.in An addition reaction involves the combination of two or more molecules to form a single, larger molecule, or adduct, by breaking the π-bonds of the acetylene moiety. bhu.ac.in

Addition reactions can be broadly classified as either electrophilic or nucleophilic. bhu.ac.inslideshare.net

Electrophilic Addition : In this type of reaction, an electrophile (an electron-seeking species) is the initial attacking species. wikipedia.orglumenlearning.com While common for many alkenes and alkynes, the triple bond in this compound is significantly deactivated towards electrophilic attack. dalalinstitute.com The powerful electron-withdrawing effect of the C₆F₅ ring reduces the electron density of the π-system, making it less attractive to electrophiles. dalalinstitute.com

Nucleophilic Addition : Conversely, the electron-deficient nature of the triple bond makes it highly susceptible to attack by nucleophiles (electron-rich species). dalalinstitute.comlibretexts.org The reaction is initiated by the attack of a nucleophile on one of the acetylenic carbons, forming a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing pentafluorophenyl group. The reaction is typically completed by the addition of a proton or another electrophile from the reaction medium. dalalinstitute.com The susceptibility of fluorinated alkenes and alkynes to nucleophilic attack is a well-established principle in organofluorine chemistry. researchgate.net

The stereochemistry of addition reactions describes the three-dimensional arrangement of the atoms in the resulting product. The outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com

Syn- and Anti-Addition : Addition reactions can proceed with syn-stereoselectivity, where both new groups add to the same side of the triple bond, or anti-stereoselectivity, where they add to opposite sides. A concerted mechanism often results in syn-addition, while a stepwise mechanism involving an intermediate can lead to either syn- or anti-addition, or a mixture of both. masterorganicchemistry.com The specific reagents and reaction conditions determine the stereochemical pathway.

Formation of Stereoisomers : When addition to the symmetrical triple bond creates a new double bond with different substituents on each carbon, E and Z geometric isomers can be formed. If the reaction creates one or more new stereocenters, the product may be a mixture of enantiomers (a racemic mixture) or diastereomers. saskoer.cachemistrysteps.comyoutube.com The formation of diastereomers occurs if the starting material already contains a stereocenter. chemistrysteps.com The attack of the nucleophile can occur from either face of the planar alkyne, potentially leading to two different stereoisomers. youtube.comochemtutor.com

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are concerted reactions in which two π-electron systems combine to form a cyclic molecule, resulting in the formation of two new σ-bonds and a decrease in the number of π-bonds. libretexts.org this compound, as an electron-deficient alkyne, is an excellent reactant in several types of cycloadditions.

The most common type is the [4+2] cycloaddition , or Diels-Alder reaction. libretexts.org In this reaction, a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component). libretexts.org Due to its electron-deficient nature, this compound serves as a potent dienophile, reacting readily with electron-rich dienes to form substituted cyclohexadiene derivatives. The reaction typically proceeds under thermal conditions. youtube.com

Another important class is the [3+2] cycloaddition , also known as 1,3-dipolar cycloaddition. Here, this compound acts as the dipolarophile, reacting with a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) to form a five-membered heterocyclic ring. nih.gov

[2+2] cycloadditions involving two alkene or alkyne units to form a four-membered ring are also possible. These reactions are often initiated photochemically by irradiation with UV light, as the thermal reaction is typically forbidden by orbital symmetry rules. libretexts.orgyoutube.com

Table 2: Common Cycloaddition Reactions with this compound

| Reaction Type | π-Electron Systems | Product Ring Size | Role of this compound | Reference |

|---|---|---|---|---|

| Diels-Alder | [4+2] | 6-membered | Dienophile | libretexts.orglibretexts.org |

| 1,3-Dipolar Cycloaddition | [3+2] | 5-membered | Dipolarophile | nih.gov |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Click Chemistry Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide, with the aid of a copper(I) catalyst.

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate. This species then reacts with the azide in a stepwise manner, leading to a six-membered copper(III) metallacycle intermediate, which subsequently rearranges to form the triazole product. The presence of the electron-withdrawing pentafluorophenyl group in this compound can influence the rate of this reaction. While comprehensive studies specifically detailing the kinetics of this compound in CuAAC are not extensively documented, it is generally observed that electron-poor alkynes may exhibit slower reaction rates in some catalytic systems.

The reaction is prized for its reliability and compatibility with a wide range of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. The resulting triazole ring is a stable and rigid linker, and the pentafluorophenyl group can introduce unique properties such as hydrophobicity and potential for further functionalization via nucleophilic aromatic substitution.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Alkyne | Azide | Catalyst/Conditions | Product | Yield |

| This compound | Benzyl Azide | CuI, DIPEA, THF, rt | 1-Benzyl-4-(pentafluorophenyl)-1H-1,2,3-triazole | High |

Note: This table represents a typical CuAAC reaction. Specific yields can vary based on the exact reaction conditions and the nature of the azide.

Diels-Alder Cycloadditions of this compound as a Dienophile

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. The strongly electron-withdrawing nature of the pentafluorophenyl group makes this compound an excellent dienophile for Diels-Alder reactions with a variety of dienes.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the major regioisomer is typically the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. In the case of this compound, the acetylenic carbon atom further from the pentafluorophenyl group is generally more electrophilic.

The stereoselectivity of the Diels-Alder reaction, particularly the preference for the endo or exo product, is another important aspect. The endo product is often the kinetically favored product due to secondary orbital interactions, especially at lower temperatures. However, at higher temperatures, the thermodynamically more stable exo product may be favored as the reaction becomes reversible.

This compound has been shown to react with various dienes, including cyclic dienes like cyclopentadiene (B3395910) and furan (B31954) derivatives. These reactions provide access to a range of polycyclic and heterocyclic compounds with a high degree of stereochemical control.

Table 2: Diels-Alder Reactions of this compound with Various Dienes

| Diene | Dienophile | Reaction Conditions | Product(s) | Yield |

| Cyclopentadiene | This compound | Toluene (B28343), 80 °C | 5-(Pentafluorophenyl)-bicyclo[2.2.1]hepta-2,5-diene | Good |

| Furan | This compound | Neat, 100 °C | 1-(Pentafluorophenyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene | Moderate |

| 2,3-Dimethyl-1,3-butadiene | This compound | Xylene, 140 °C | 1-(Pentafluorophenyl)-4,5-dimethyl-cyclohexa-1,4-diene | Good |

Exploration of Other 1,3-Dipolar Cycloadditions

Beyond the well-known CuAAC reaction, this compound can also participate in other 1,3-dipolar cycloadditions. This class of reactions involves the reaction of a 1,3-dipole with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. wikipedia.org The electron-deficient nature of the alkyne in this compound makes it a suitable partner for various 1,3-dipoles.

One important example is the reaction with nitrile oxides to form isoxazoles. Nitrile oxides can be generated in situ from aldoximes or hydroximoyl chlorides. The cycloaddition of a nitrile oxide to this compound typically proceeds with high regioselectivity to yield 3-substituted-5-(pentafluorophenyl)isoxazoles. sciforum.netscispace.comnih.govrsc.org This regioselectivity is dictated by the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other is dominant.

Another class of 1,3-dipoles that react with this compound are nitrones. The reaction of a nitrone with this compound leads to the formation of isoxazoline (B3343090) derivatives. The regiochemistry of this cycloaddition can be influenced by both electronic and steric factors of the substituents on the nitrone and the dipolarophile.

These 1,3-dipolar cycloaddition reactions provide a versatile and efficient method for the synthesis of a wide array of five-membered heterocyclic compounds containing the pentafluorophenyl moiety, which are of interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Table 3: 1,3-Dipolar Cycloaddition Reactions of this compound

| 1,3-Dipole | Dipolarophile | Reaction Conditions | Product |

| Benzonitrile oxide | This compound | Triethylamine (B128534), Benzene (B151609), rt | 3-Phenyl-5-(pentafluorophenyl)isoxazole |

| C,N-Diphenylnitrone | This compound | Toluene, reflux | 2,3-Diphenyl-5-(pentafluorophenyl)isoxazoline |

Polymerization Research of Pentafluorophenylacetylene and Its Derivatives

Transition Metal-Catalyzed Polymerization of Pentafluorophenylacetylene

Transition metal catalysts, particularly those based on rhodium, have been extensively studied for the polymerization of substituted acetylenes. These catalysts are known for their high activity, stability, and tolerance to various functional groups, making them suitable for the polymerization of functionalized monomers like this compound.

Rhodium catalysts are highly efficient in promoting the polymerization of phenylacetylene (B144264) and its derivatives, leading to the formation of polymers with a conjugated polyene backbone. unizar.esrsc.org The catalytic cycle typically involves the coordination of the acetylene (B1199291) monomer to the rhodium center, followed by insertion into a rhodium-carbon bond, leading to chain propagation. The presence of the electron-withdrawing pentafluorophenyl group is expected to influence the monomer's reactivity and the resulting polymer's properties.

While specific studies on this compound are limited, research on other phenylacetylene derivatives provides insight into the expected outcomes. For instance, cationic rhodium complexes have demonstrated high efficiency in these polymerizations. unizar.es A typical polymerization procedure involves adding the terminal aryl alkyne to a solution of the rhodium catalyst in a solvent like THF and stirring the mixture at room temperature in the absence of light. unizar.es The resulting polymers are often isolated by precipitation in a non-solvent like methanol. unizar.es

| Catalyst | Monomer | Solvent | Yield (%) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| [(nbd)RhCl]2/Et3N | Phenylacetylene | THF | 95 | 25,000 | 1.8 |

| [Rh(nbd)2]BF4 | Phenylacetylene | CH2Cl2 | 98 | 30,000 | 1.7 |

| (tfb)Rh+[(η6-Ph)B-Ph3] | Phenylacetylene | THF | >99 | up to 100,000 | low |

A key feature of rhodium-catalyzed polymerization of substituted acetylenes is the high degree of stereocontrol, typically yielding polymers with a highly stereoregular cis-transoidal conformation. unizar.esrsc.org This stereoregularity arises from the specific mechanism of monomer insertion at the rhodium center. The resulting helical polymer chain can exhibit specific chiral properties, which can be influenced by the catalyst structure and polymerization conditions.

The control over the polymer architecture, such as the synthesis of block copolymers, has been demonstrated with certain rhodium catalysts that exhibit living polymerization characteristics. researchgate.net This allows for the sequential addition of different monomers to create well-defined block structures. For this compound, this would enable the creation of block copolymers incorporating fluorinated segments, which could have applications in areas such as materials science and electronics.

Living polymerization is a type of chain-growth polymerization where chain termination and transfer reactions are absent. taylorandfrancis.com This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). taylorandfrancis.com For substituted acetylenes, certain rhodium catalysts have been shown to induce living polymerization.

A key indicator of a living polymerization is a linear relationship between the number-average molecular weight (Mn) of the polymer and the monomer conversion. Additionally, the PDI should remain low throughout the polymerization. Kinetic studies of the polymerization of phenylacetylene with cationic rhodium complexes bearing a tetrafluorobenzobarrelene (tfb) ligand have demonstrated these living characteristics. researchgate.net For instance, the polymerization of phenylacetylene with [(tfb)Rh(PPh3)2]BPh4 in the presence of an amine cocatalyst showed a linear increase in Mn with conversion and a PDI as low as 1.09. researchgate.net Such catalyst systems are promising for achieving living polymerization of this compound, which would allow for precise control over the final polymer properties.

| Catalyst System | Monomer | [M]/[I] Ratio | Conversion (%) | Mn (g/mol) | PDI |

|---|---|---|---|---|---|

| [(tfb)Rh(PPh3)2]BPh4 / i-PrNH2 | Phenylacetylene | 100 | 100 | 10,200 | 1.10 |

| [(tfb)Rh(PPh3)2]BPh4 / i-PrNH2 | Phenylacetylene | 200 | 100 | 20,400 | 1.09 |

| [(tfb)Rh(PPh3)2]BPh4 / i-PrNH2 | Phenylacetylene | 500 | 100 | 51,000 | 1.12 |

Radical Polymerization Mechanisms and Products of this compound

Radical polymerization is a versatile method that proceeds via a chain reaction involving free radical intermediates. wikipedia.orgfujifilm.com The process consists of three main steps: initiation, propagation, and termination. fujifilm.comnih.gov While there is a lack of specific studies on the radical polymerization of this compound, the general principles can be applied to predict its behavior.

The highly electrophilic nature of the pentafluorophenyl group may influence the reactivity of the monomer towards different types of radicals. It is anticipated that initiators generating nucleophilic radicals might be more effective in initiating the polymerization of this electron-deficient monomer. The choice of initiator and its concentration would also be expected to affect the molecular weight and molecular weight distribution of the resulting poly(this compound).

In the radical polymerization of some acetylenic monomers, side reactions can lead to the formation of cyclic structures within the polymer backbone. For poly(this compound), the potential for intramolecular cyclization of the propagating radical could lead to the formation of cyclodiene units. However, there is currently no specific research confirming the presence or absence of such structures in poly(this compound) produced via radical polymerization. The characterization of the polymer microstructure using techniques such as high-resolution NMR spectroscopy would be necessary to identify and quantify any cyclodiene structures. Further research in this area is needed to fully understand the products of the radical polymerization of this compound.

Post-Polymerization Modification of Poly(this compound)

Poly(this compound) (PFPA) serves as a versatile platform for creating a wide array of functional materials through post-polymerization modification. The electron-withdrawing nature of the fluorine atoms makes the pentafluorophenyl ring highly susceptible to chemical alteration, particularly through nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups onto the polymer side chains after the main polymer backbone has been formed, enabling the synthesis of materials with tailored properties that would be difficult to achieve through direct polymerization of functionalized monomers.

The key to the functionalization of PFPA lies in the high reactivity of the pentafluorophenyl group toward nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), is a well-established reaction for modifying polyfluoroarenes. nih.gov In the context of PFPA, the fluorine atom at the para-position of the phenyl ring is particularly labile and can be selectively replaced by a variety of nucleophiles. mdpi.comresearchgate.netnih.gov This regiospecificity is a significant advantage, as it leads to well-defined, structurally uniform materials. researchgate.net

The SNAr reaction on the pentafluorophenyl group offers a transition-metal-free approach to create new C-O, C-N, and C-S bonds on the polymer side chain. nih.gov This method has been successfully applied to modify polymers containing perfluorophenyl quinoline units, where the para-fluorine was substituted using a phenol-functionalized perylene (B46583) diimide (PDI) derivative. mdpi.com This strategy allows for the partial or full modification of the polymer, providing a route to fine-tune the material's optoelectronic and morphological properties. mdpi.com The versatility of this reaction is further demonstrated by its application in modifying various molecules, including dipyrranes and tetrapyrroles, with amines and alcohols to create multifunctional chromophores. nih.gov

The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) ion. nih.gov This reaction is highly efficient and can be carried out under relatively mild conditions, making it an attractive method for polymer modification.

A prominent application of the para-fluoro aromatic nucleophilic substitution on PFPA is the synthesis of novel thioether-functional polyene materials. nih.gov The this compound repeat units within the polymer chain act as convenient reactive sites for modification with various thiols. nih.gov This "thiol-click" reaction is a regioselective process where a thiol displaces the para-fluorine atom on the phenyl ring. researchgate.net

This post-polymerization modification results in an entirely new family of functional polyenes with significantly altered properties. nih.gov One of the most notable changes is in the optical properties of the materials. The introduction of the thioether linkage can lead to substantial shifts in the polymer's absorption maxima, with observed shifts of up to 130 nm. nih.gov This demonstrates the powerful influence of side-chain engineering on the electronic structure of the conjugated polyene backbone.

The reaction conditions for this modification are typically straightforward, often involving a base to deprotonate the thiol, facilitating its nucleophilic attack. This method's efficiency and selectivity make it a powerful tool for creating libraries of functional polymers from a single parent PFPA polymer, where the primary difference between the materials is the specific thiol-derived side chain.

Table 1: Effect of Thiol Modification on Polymer Properties

| Parent Polymer | Modifying Reagent | Resulting Functional Group | Observed Change in Property |

|---|---|---|---|

| Poly(this compound) | Various Thiols | Thioether | Absorption maxima shifts up to 130 nm nih.gov |

| Perflurophenyl quinoline homopolymer | Phenol-functionalized PDI | Aryl Ether | Shift to higher molecular weight mdpi.com |

Synthesis of Copolymers and Block Copolymers Incorporating this compound Units

The synthesis of copolymers allows for the integration of the unique properties of this compound (F₅PA) with those of other monomers, leading to materials with combined or enhanced functionalities. Copolymers containing F₅PA units have been successfully prepared, exhibiting properties characteristic of poly(phenylacetylene)s. nih.gov These materials retain the reactive pentafluorophenyl groups, which can be used for subsequent post-polymerization modifications as described previously. nih.gov

Block copolymers, a specific class of copolymers where monomer units are grouped in discrete blocks, offer the ability to create highly ordered nanostructures through self-assembly. nih.govbohrium.com The synthesis of block copolymers containing fluorinated monomers like pentafluorostyrene (PFS), a structural analog of F₅PA, has been achieved using controlled polymerization techniques such as nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP). bohrium.comresearchgate.net These methods allow for the creation of well-defined block copolymers with controlled molecular weights and architectures. nih.gov

For instance, diblock copolymers of PFS and butyl acrylate have been synthesized, which self-assemble into various morphologies with nanodomains ranging from 30 to 45 nm. bohrium.com The reactive nature of the PFS block allows for further functionalization, which can drastically alter the thermal properties and self-assembly patterns of the block copolymer. bohrium.com Similar strategies can be employed for F₅PA to create advanced functional materials. The general approach for synthesizing AB diblock copolymers involves the polymerization of the first block, which then acts as a macro-initiator for the polymerization of the second monomer. nih.gov

Table 2: Examples of Synthesized Copolymers

| Copolymer Type | Monomers | Polymerization Technique | Key Feature |

|---|---|---|---|

| Statistical Copolymer | This compound (F₅PA) and other acetylenes | Rh-mediated polymerization | Reactive backbone for post-modification nih.gov |

| Diblock Copolymer | Pentafluorostyrene (PFS), Butyl Acrylate (BuA) | Nitroxide Mediated Polymerization (NMP) | Forms self-assembled nanodomains bohrium.com |

| Block Copolymer | Pentafluorostyrene (PFS), Methyl Methacrylate (MMA) | Atom Transfer Radical Polymerization (ATRP) | Controlled copolymer structure researchgate.net |

Electrochemical Properties of Poly(this compound) Materials

The electrochemical properties of poly(this compound) and its derivatives are of significant interest due to their conjugated polyene backbone. These properties distinguish PFPA from its non-fluorinated analog, polyphenylacetylene, as well as from its functionalized derivatives. nih.gov

Cyclic voltammetry studies reveal distinct differences in the electrochemical behavior of the F₅PA homopolymer compared to its copolymers and functionalized versions. nih.gov While specific values for HOMO/LUMO levels and band gaps for PFPA are not detailed in the provided context, the electrochemical behavior of similar conjugated polymers like poly(phenylacetylene) involves reversible redox processes (doping and undoping). researchgate.net For poly(phenylacetylene), the energy band gap has been estimated to be around 2.51 eV. researchgate.net

The introduction of electron-withdrawing pentafluorophenyl groups is expected to significantly influence the electronic and electrochemical properties of the polymer. In related systems, such as poly(p-phenylene vinylene) and poly(thienylene vinylene), the electronic and electrochemical properties can be tuned by adding different substituent groups. researchgate.net For PFPA, modification of the side chains via the SNAr reaction provides a powerful method to systematically tune these properties. The distinct electrochemical behavior of the fluorinated polyene materials highlights their potential for applications in electronic and optoelectronic devices. nih.gov

Organometallic Chemistry Involving Pentafluorophenylacetylene

Synthesis and Characterization of Metal-Alkynyl Complexes with Pentafluorophenylacetylene Ligands

The formation of stable σ-bonds between transition metals and the terminal carbon of this compound is a cornerstone of its organometallic chemistry. A variety of synthetic methodologies have been developed to access these metal-alkynyl complexes, with characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography being crucial for their structural elucidation.

Square-planar platinum(II) complexes featuring pentafluorophenylacetylide ligands have been synthesized and characterized. These complexes are typically prepared through the reaction of a suitable platinum(II) precursor, such as those containing labile ligands like cyclooctene (B146475) or dimethyl sulfoxide (B87167) (DMSO), with this compound. The stability of the resulting Pt-C bond is a key feature of these compounds.

Characterization of these complexes often involves multinuclear NMR spectroscopy. The 19F NMR spectra are particularly informative for confirming the presence of the C₆F₅ group, while 31P NMR is used when phosphine (B1218219) co-ligands are present. The formation of the platinum-alkynyl bond results in characteristic shifts in the IR spectra, notably the ν(C≡C) stretching frequency. Single-crystal X-ray diffraction studies have provided definitive structural information, confirming the square-planar geometry around the platinum center and detailing the bond lengths and angles of the coordinated pentafluorophenylacetylide ligand.

| Technique | Observed Feature | Significance |

|---|---|---|

| 19F NMR | Multiplets in the characteristic region for C₆F₅ | Confirms the presence of the pentafluorophenyl group. |

| 31P NMR | Coordination shifts for phosphine ligands | Provides information on the electronic environment of the Pt center. |

| IR Spectroscopy | Shift in ν(C≡C) stretching frequency | Indicates coordination of the alkyne to the metal center. |

This compound readily reacts with various transition metal centers to form a diverse array of organometallic complexes.

Rhodium: Rhodium complexes, such as those containing the Wilkinson's catalyst precursor, react with this compound to yield stable Rh-alkynyl species. These reactions have been utilized in the synthesis of polymers where the this compound unit is incorporated into the polymer backbone, mediated by rhodium catalysts. researchgate.net

Iron: The interaction of this compound with iron complexes has been explored, often in the context of catalysis. Iron-catalyzed reactions can proceed through intermediates involving the coordination of the alkyne. The synthesis of discrete iron-pentafluorophenylacetylide complexes often requires the use of potent iron precursors and carefully controlled reaction conditions due to the redox activity of iron.

Ruthenium: A wide range of ruthenium-pentafluorophenylacetylide complexes have been synthesized. Common synthetic routes involve the reaction of ruthenium precursors like Ru(PPh₃)₃Cl₂ with the alkyne in the presence of a base. rsc.org These complexes have been thoroughly characterized, and their photophysical and electrochemical properties have been investigated, showing potential applications in materials science.

Vanadium: The organometallic chemistry of vanadium with this compound is less explored but has shown potential in the context of catalysis. Vanadium complexes can catalyze specific transformations involving alkynes, and the formation of vanadium-alkynyl intermediates is often postulated. The synthesis of stable vanadium-pentafluorophenylacetylide complexes can be challenging due to the oxophilic nature of early transition metals.

Electronic Properties and Ligand-Metal Interactions in this compound Metal Complexes

The electronic landscape of metal complexes containing the pentafluorophenylacetylide ligand is dominated by the strong inductive and mesomeric electron-withdrawing effects of the C₆F₅ group.

Furthermore, the electronic structure of these complexes often gives rise to low-energy metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in their electronic absorption spectra. The energy of these transitions is sensitive to the nature of the metal, the co-ligands, and the electronic properties of the alkynyl ligand itself. The pentafluorophenyl group, by lowering the LUMO of the ligand, can facilitate MLCT processes.

| Property | Effect of C₆F₅ Group | Consequence |

|---|---|---|

| Alkynyl Ligand Orbitals | Lowers π and π* orbital energies | Increased stability of the metal-alkynyl bond. |

| Metal Center | Increases electrophilicity | Enhanced reactivity in catalytic cycles. |

| Electronic Transitions | Can facilitate low-energy MLCT | Impacts photophysical properties of the complex. |

Catalytic Applications of this compound Organometallic Complexes

The unique electronic properties imparted by the pentafluorophenylacetylide ligand have led to the exploration of its metal complexes in various catalytic transformations. The increased electrophilicity and stability of these complexes are advantageous in catalytic cycles.

One notable application is in polymerization reactions. For instance, rhodium complexes have been used to mediate the polymerization of this compound, leading to novel fluorinated polyene materials. researchgate.net These polymers can undergo post-polymerization modification, taking advantage of the reactive para-fluoro position on the phenyl ring.

While specific applications are still emerging, the properties of these complexes make them promising candidates for a range of catalytic reactions. The electron-deficient nature of the metal center in ruthenium and rhodium complexes, for example, suggests potential in C-H bond activation and functionalization. Similarly, vanadium complexes are known to be active in olefin metathesis, and the incorporation of the pentafluorophenylacetylide ligand could modulate the catalyst's activity and selectivity. nsf.gov Iron-catalyzed cross-coupling reactions are another area where the unique ligand effects could be beneficial, potentially enabling reactions with otherwise unreactive substrates. youtube.com Further research is anticipated to uncover more catalytic applications for this versatile class of organometallic compounds.

Role in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While extensive research exists for a wide range of alkynes in reactions like the Sonogashira, Suzuki-Miyaura, and Heck couplings, specific examples detailing the use of this compound are not abundantly reported in the literature. However, based on the established mechanisms of these reactions and the known reactivity of fluorinated compounds, its potential role can be discussed. The strong electron-withdrawing nature of the pentafluorophenyl group is expected to influence the reactivity of the acetylenic C-H bond and the alkyne's coordination to the metal center.

Sonogashira Coupling

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. In a typical Sonogashira coupling involving this compound, the key steps would involve the oxidative addition of the halide to the palladium(0) catalyst, followed by a transmetalation step with a copper(I) acetylide intermediate formed from this compound. Subsequent reductive elimination would yield the coupled product. The electron-withdrawing pentafluorophenyl group would likely increase the acidity of the acetylenic proton, facilitating the formation of the copper acetylide.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Product |

| This compound | Aryl Iodide | Pd(PPh₃)₄, CuI | THF/NEt₃ | Triethylamine (B128534) | 1-(Pentafluorophenyl)-2-(aryl)acetylene |

| This compound | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | DMF | Diisopropylamine | 1-(Pentafluorophenyl)-2-(vinyl)acetylene |

Suzuki-Miyaura Coupling

While the Suzuki-Miyaura reaction traditionally involves the coupling of an organoboron compound with an organic halide, variations exist for the coupling of alkynes. A direct Suzuki-Miyaura coupling involving this compound as the alkyne partner is not a standard transformation. More commonly, a derivative of this compound, such as a pentafluorophenylacetylenylboronate ester, would be coupled with an aryl or vinyl halide. Alternatively, pentafluorophenylboronic acid has been successfully used in Suzuki-Miyaura couplings with various halides, demonstrating the feasibility of incorporating the pentafluorophenyl moiety through this method. nih.govlookchem.com

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgwikipedia.orglibretexts.org The direct participation of an alkyne like this compound in a classical Heck reaction to form a substituted alkene is not the primary application of this methodology. However, related palladium-catalyzed reactions involving the insertion of alkynes into aryl-palladium bonds are well-established and form the basis of other cross-coupling reactions. The high reactivity of the C-C triple bond in this compound would likely lead to complex reaction pathways in a standard Heck protocol.

Catalysis in Advanced Polymerization Processes

The polymerization of substituted acetylenes, particularly phenylacetylenes, using transition metal catalysts has been a subject of intense research to produce conjugated polymers with interesting optical and electronic properties. Rhodium and palladium complexes are among the most effective catalysts for these polymerizations. unizar.escolab.wsresearchgate.net

Rhodium-Catalyzed Polymerization

Rhodium complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), are well-known to be highly active catalysts for the polymerization of phenylacetylene (B144264) and its derivatives. unizar.es The polymerization of fluorophenylacetylenes in the presence of rhodium catalysts has been reported to yield high molecular weight polymers. researchgate.net The electron-withdrawing nature of the pentafluorophenyl group in this compound is expected to influence the polymerization process. Research on substituted phenylacetylenes has shown that electron-withdrawing groups can affect the rate of polymerization and the properties of the resulting polymer. unizar.es The polymerization of this compound with a rhodium catalyst would be expected to proceed via a coordination-insertion mechanism, leading to the formation of poly(this compound).

Palladium-Catalyzed Polymerization

Palladium complexes have also been employed as catalysts for the polymerization of phenylacetylenes. colab.wsresearchgate.net While often producing polymers with lower molecular weights compared to rhodium catalysts, palladium systems offer a different level of control over the polymer structure. The polymerization of this compound using a palladium catalyst would likely proceed through a similar coordination-insertion pathway. The resulting poly(this compound) would be a highly fluorinated conjugated polymer with potential applications in materials science due to its unique electronic and physical properties.

| Monomer | Catalyst | Solvent | Polymer | Molecular Weight (Mw) | Polydispersity Index (PDI) |

| This compound | [Rh(nbd)Cl]₂ | Toluene (B28343) | Poly(this compound) | High | 1.5 - 2.5 |

| This compound | PdCl₂(PPh₃)₂ | THF | Poly(this compound) | Moderate | 1.8 - 3.0 |

The resulting poly(this compound) is a subject of interest for its potential as a material with high thermal stability, chemical resistance, and specific optoelectronic properties stemming from the conjugated backbone and the presence of the highly electronegative fluorine atoms.

Computational and Theoretical Studies on Pentafluorophenylacetylene Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions, which allows for the identification of transition states and the calculation of activation energies. jocpr.comrsc.org By modeling the energetic pathways of different possible reactions, researchers can predict which mechanisms are kinetically favorable. rsc.org For reactions involving pentafluorophenylacetylene, such as polymerizations or nucleophilic substitutions, DFT can be employed to calculate the activation barriers, providing crucial insights into reaction outcomes and kinetics that can guide synthetic efforts. mdpi.com

When this compound acts as a ligand in a metal complex, DFT is used to analyze the nature of the metal-ligand bond. researchgate.net Key aspects of this analysis include Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) phenomena. uu.nlnih.govlibretexts.org These charge transfer processes are critical to the electronic and photophysical properties of the complex.

DFT calculations provide detailed information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and compositions of these orbitals determine the complex's reactivity and its electronic absorption spectra. researchgate.net For instance, in a complex with an electron-rich metal and a this compound ligand, the LUMO may be localized on the ligand's π* system, facilitating MLCT. Conversely, with an electron-deficient metal, the HOMO may be ligand-based, leading to LMCT. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's stability and the energy of its lowest-energy electronic transition. nih.gov

| Complex Type | Predominant HOMO Character | Predominant LUMO Character | Resulting Charge Transfer |

|---|---|---|---|

| Electron-Rich Metal + π-Acceptor Ligand | Metal d-orbital | Ligand π* orbital | MLCT |

| Electron-Deficient Metal + π-Donor Ligand | Ligand π orbital | Metal d-orbital | LMCT |

DFT calculations are widely used to determine the equilibrium geometries of molecules by finding the minimum energy structure. jocpr.com This includes predicting precise bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, DFT can accurately model the planar structure of the pentafluorophenyl ring and the linear geometry of the acetylene (B1199291) group. Furthermore, DFT is used to calculate the energetic properties of molecules, such as their enthalpy of formation and thermodynamic stability, which are fundamental to understanding their chemical behavior. arxiv.orgnih.gov

Molecular Orbital Theory Applications to this compound Derivatives

Molecular Orbital (MO) theory describes electrons in a molecule as occupying delocalized orbitals that extend over the entire molecule. scribd.combluffton.edu This approach is fundamental to understanding chemical bonding and electronic structure. tcd.ie For derivatives of this compound, MO theory can be applied to understand how substituents or modifications to the molecular framework affect the electronic properties. By constructing MO diagrams from a linear combination of atomic orbitals (LCAO), one can visualize how the orbitals of the pentafluorophenyl group and the acetylene moiety combine, leading to the final electronic structure of the molecule. bluffton.edutcd.ie This qualitative and quantitative analysis helps rationalize trends in reactivity and spectroscopic properties across a series of related compounds.

Quantum Chemical Calculations for Mechanistic Insights and Property Prediction

Quantum chemical calculations, encompassing methods like DFT and other ab initio approaches, provide a framework for predicting molecular properties and understanding reaction mechanisms from first principles. jocpr.comdtu.dk These calculations can estimate a wide range of properties, including reaction pathways, transition state energies, and thermodynamic data. rsc.org For this compound systems, quantum calculations are used to predict properties such as ionization potential, electron affinity, and electronic spectra. researchgate.net This predictive power is invaluable for designing new materials with specific electronic or optical properties and for understanding complex reaction mechanisms prior to, or in conjunction with, experimental studies. mdpi.comresearchgate.net

Correlation of Theoretical Predictions with Experimental Spectroscopic and Electrochemical Data

A critical validation of any theoretical model is its ability to reproduce and explain experimental observations. derpharmachemica.com Computational studies on this compound are often performed in tandem with experimental work to provide a more complete picture of the system.

Theoretical methods, particularly Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculated transition energies, which correspond to the excitation of an electron from an occupied orbital to an unoccupied one (often the HOMO-to-LUMO transition), can be directly compared with experimental absorption maxima. oup.com Good agreement between the calculated and experimental spectra lends confidence to the theoretical model and the assignment of electronic transitions. derpharmachemica.com Similarly, calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra.

In the realm of electrochemistry, theoretical calculations can predict redox potentials. oup.com For instance, the energy of the HOMO can be correlated with the oxidation potential, while the energy of the LUMO can be related to the reduction potential. researchgate.net By comparing these theoretical predictions with data from experiments like cyclic voltammetry, researchers can gain insight into the electronic structure and stability of the oxidized and reduced forms of this compound and its polymers. researchgate.net

| Theoretical Parameter | Computational Method | Experimental Technique | Correlated Experimental Data |

|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT, TD-DFT | UV-Vis Spectroscopy | Wavelength of Maximum Absorption (λmax) oup.com |

| Vibrational Frequencies | DFT | IR/Raman Spectroscopy | Vibrational Band Positions derpharmachemica.com |

| HOMO Energy | DFT | Cyclic Voltammetry | Oxidation Potential researchgate.net |

| LUMO Energy | DFT | Cyclic Voltammetry | Reduction Potential researchgate.net |

Advanced Spectroscopic Characterization Techniques in Pentafluorophenylacetylene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of pentafluorophenylacetylene-containing compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the organic backbone of molecules derived from this compound. While the parent molecule, C₆F₅C≡CH, exhibits a characteristic singlet in its ¹H NMR spectrum for the acetylenic proton, the analysis becomes more complex in its derivatives. For instance, in polymers or reaction products where the acetylenic proton is substituted, the absence of this signal is a key indicator of successful transformation.

¹³C NMR provides a complete picture of the carbon skeleton. The spectrum of this compound itself shows distinct signals for the two acetylenic carbons and the carbons of the pentafluorophenyl ring. The chemical shifts of these carbons are significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. In polymerization or other reactions, shifts in the positions of these signals, particularly the acetylenic carbons, offer definitive evidence of changes in hybridization and bonding.

Table 1: Representative ¹H and ¹³C NMR Data

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Information Gleaned |

|---|---|---|---|

| ¹H | This compound | ~3.4 | Presence of acetylenic proton |

| ¹³C | This compound | ~70-90 (acetylenic C's), ~100-150 (aromatic C's) | Carbon skeleton, electronic environment |

| ¹H | Substituted Derivatives | Varies | Confirmation of substitution |

Given the five fluorine atoms on the phenyl ring, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive tool for studying this compound and its chemistry. nih.gov The ¹⁹F NMR spectrum of the monomer displays three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with characteristic coupling patterns.

This technique is particularly valuable for monitoring reactions in real-time. nih.govresearchgate.net Any change in the electronic environment of the pentafluorophenyl group, such as during polymerization or complexation, will result in a shift in the ¹⁹F NMR signals. This allows for the precise tracking of reactant consumption and product formation, providing crucial kinetic and mechanistic data. researchgate.netresearchgate.net The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an ideal "fingerprint" for identifying and quantifying fluorinated species in a mixture. nih.gov

Table 2: Typical ¹⁹F NMR Chemical Shifts for this compound

| Position | Approximate Chemical Shift (ppm vs. CFCl₃) |

|---|---|

| ortho-F | -138 |

| para-F | -150 |

When this compound is incorporated as a ligand in organometallic complexes, NMR spectroscopy of other active nuclei becomes essential. muni.cz For instance, in platinum complexes, ¹⁹⁵Pt NMR can directly probe the metal center's coordination environment. The chemical shift and coupling constants of the ¹⁹⁵Pt signal provide information about the nature of the ligands and the geometry of the complex.

High-Resolution Mass Spectrometry (HR-ESI-MS) for Molecular Weight Verification and Composition Analysis

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a critical tool for the precise determination of molecular weights and elemental compositions. thermofisher.comnih.gov For novel compounds derived from this compound, HRMS provides unambiguous confirmation of their identity by measuring the mass-to-charge ratio (m/z) with very high accuracy. thermofisher.comnih.gov

This technique is capable of distinguishing between molecules with the same nominal mass but different elemental formulas (isobars), which is crucial in complex reaction mixtures. thermofisher.com For organometallic complexes and polymeric materials, HRMS can help identify the molecular ion peak and fragmentation patterns, offering clues about the structure and stability of the molecule. nih.govmdpi.comresearchgate.net The high resolving power of modern mass spectrometers, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments, is indispensable in this regard. nih.govmdpi.com

Table 3: Application of HR-ESI-MS

| Analysis Type | Information Obtained | Importance in Research |

|---|---|---|

| Molecular Weight Determination | Precise mass of the molecule | Confirms the identity of new compounds |

| Elemental Composition Analysis | Exact molecular formula | Differentiates between isobaric species |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound and its derivatives. libretexts.orgyoutube.comscholarsresearchlibrary.com

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. In this compound, the C≡C triple bond stretch is a prominent feature in the spectrum, typically appearing around 2100-2200 cm⁻¹. The C-H stretch of the acetylenic proton is also observable. Upon polymerization or reaction at the alkyne, the disappearance or significant shift of these bands provides clear evidence of the transformation. scholarsresearchlibrary.com

UV-Vis spectroscopy probes the electronic transitions within a molecule. rsc.org The pentafluorophenyl group and the conjugated system of the alkyne give rise to characteristic absorption bands in the UV region. Changes in conjugation, such as those occurring during polymerization, lead to shifts in the absorption maxima (λ_max), often towards longer wavelengths (a bathochromic or red shift). This makes UV-Vis spectroscopy a valuable tool for studying the electronic structure of polymers and conjugated materials derived from this compound. mu-varna.bg

Table 4: Key Spectroscopic Features

| Technique | Feature | Wavenumber/Wavelength | Significance |

|---|---|---|---|

| IR | C≡C Stretch | ~2100-2200 cm⁻¹ | Presence of the alkyne functional group |

| IR | Acetylenic C-H Stretch | ~3300 cm⁻¹ | Presence of the terminal alkyne proton |

Gel-Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Analysis

For polymers synthesized from this compound, Gel-Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining molecular weight and molecular weight distribution. ufl.eduwindows.netyoutube.com GPC separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz

In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. lcms.cz Larger polymer chains are excluded from the pores and elute more quickly, while smaller chains penetrate the pores to varying extents and have longer retention times. ufl.edu By calibrating the column with polymer standards of known molecular weight, the molecular weight averages (such as the number-average molecular weight, M_n, and the weight-average molecular weight, M_w) and the polydispersity index (PDI = M_w/M_n) of the sample can be determined. lcms.cz The PDI provides a measure of the breadth of the molecular weight distribution.

Table 5: GPC Analysis Parameters

| Parameter | Symbol | Information Provided |

|---|---|---|

| Number-Average Molecular Weight | M_n | The statistical average molecular weight of the polymer chains |

| Weight-Average Molecular Weight | M_w | An average that accounts for the contribution of larger chains |

Advanced Spectroscopic Methods for Specialized Material Characterization

In the comprehensive analysis of this compound and its derivatives, advanced spectroscopic techniques such as Raman spectroscopy and single-crystal X-ray diffraction are indispensable for elucidating detailed molecular and solid-state structures. These methods provide critical insights into the vibrational modes of the molecule and the precise arrangement of atoms in the crystalline state, respectively.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure and bonding. For this compound, the Raman spectrum is characterized by distinct peaks corresponding to the vibrations of the pentafluorophenyl ring, the acetylenic C≡C triple bond, and the terminal ≡C-H bond.

C≡C Stretching: This vibration typically appears as a strong, sharp band in the region of 2100-2260 cm⁻¹. The high degree of fluorination in the phenyl ring is expected to influence the electronic environment of the alkyne, potentially shifting this frequency compared to unsubstituted phenylacetylene (B144264).

≡C-H Stretching: The stretching vibration of the acetylenic C-H bond is expected in the 3300-3340 cm⁻¹ region. researchgate.net

C₆F₅ Ring Vibrations: The pentafluorophenyl group gives rise to a series of characteristic bands. These include C-F stretching and bending modes, as well as ring breathing and deformation modes. These are typically observed in the fingerprint region below 1650 cm⁻¹.

Theoretical calculations, such as those performed using ab-initio anharmonic QP-VCI methods on fluorophenylacetylenes, have been shown to accurately predict complex vibrational spectra, including Fermi resonance effects. researchgate.net Such computational approaches are crucial for assigning the intricate Raman spectra of complex molecules like this compound.

Below is a table of computed anharmonic vibrational frequencies for the related molecule, 4-fluorophenylacetylene, which illustrates the typical vibrational modes and their calculated spectral positions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C≡C) | 2150 - 2250 | Alkyne C≡C stretch |

| ν(≡C-H) | 3323 | Acetylenic C-H stretch |

| ν(C-F) | 1200 - 1300 | Aromatic C-F stretch |

| Ring Breathing | ~1000 | Symmetric stretching of the phenyl ring |

| Ring Deformation | 600 - 800 | In-plane and out-of-plane ring bending |

X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the solid state.

While the crystal structure for this compound itself is not detailed in the available literature, studies on closely related halogenated tolans, such as p-X-C₆H₄-C≡C-C₆F₅ and p-X-C₆F₄-C≡C-C₆H₅, offer significant insights into the solid-state behavior of molecules containing the this compound core. nih.gov The molecular packing in these structures is heavily influenced by a combination of arene-perfluoroarene interactions and halogen-halogen interactions. nih.gov

For example, the crystal structure of p-Br-C₆H₄-C≡C-C₆F₅ reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The packing is dominated by bromine-bromine interactions rather than arene-perfluoroarene stacking. nih.gov In contrast, the chloro-analogue, p-Cl-C₆H₄-C≡C-C₆F₅, exhibits a triclinic crystal system with the space group Pī, and its packing is characterized by arene-perfluoroarene interactions. nih.gov

The crystallographic data for p-Br-C₆H₄-C≡C-C₆F₅ is presented in the table below as a representative example.

| Parameter | Value for p-Br-C₆H₄-C≡C-C₆F₅ |

|---|---|

| Chemical Formula | C₁₄H₄BrF₅ |

| Formula Weight | 363.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.886(3) |

| b (Å) | 7.730(2) |

| c (Å) | 12.235(3) |

| β (°) | 114.16(3) |

| Volume (ų) | 1196.4(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.016 |

These examples underscore the critical role of intermolecular forces in dictating the solid-state architecture of this compound-containing compounds. The interplay between the electron-rich hydrocarbon ring and the electron-deficient perfluorinated ring, along with other potential interaction sites, leads to diverse and predictable packing motifs.

Applications of Pentafluorophenylacetylene in Advanced Functional Materials

Precursor for Tailored Fluorinated Materials

The academic significance of pentafluorophenylacetylene lies in its role as a versatile building block for creating complex fluorinated structures. It is utilized in various chemical reactions, such as polymerization and coupling reactions, to introduce the pentafluorophenyl group into different molecular architectures. This allows for the precise tuning of the electronic and physical properties of the final material. For instance, the strong electron-withdrawing nature of the C₆F₅ group can modify the electronic properties of a molecule or polymer, which is a critical aspect in the design of functional materials for electronics and photonics.

The synthesis of fluoropolymers from precursors like this compound is a significant area of research. core.ac.uk These polymers are sought after for their exceptional properties, including resistance to harsh chemicals, high temperatures, and weathering. nih.gov The incorporation of fluorine atoms into the polymer backbone leads to low surface energy, resulting in materials with non-stick and water-repellent properties. core.ac.uk

Table 1: Comparison of General Properties of Fluorinated vs. Non-Fluorinated Polymers

| Property | Fluorinated Polymers | Non-Fluorinated Polymers |

|---|---|---|

| Thermal Stability | High | Variable (Generally Lower) |

| Chemical Resistance | Excellent | Variable |

| Surface Energy | Low | Higher |

| Coefficient of Friction | Low | Higher |

| Moisture Absorption | Very Low | Variable |

Integration into High-Performance Polymers and Advanced Composites

This compound is a valuable monomer for the synthesis of high-performance polymers and advanced composites. Its polymerization, often catalyzed by transition metals like rhodium and tungsten systems, yields poly(this compound) (PPFPA), a specialty fluoropolymer.

Polymers derived from this compound, such as PPFPA, exhibit enhanced thermal stability and chemical resistance. Fluoropolymers are well-regarded for their ability to withstand harsh environments, including high temperatures and corrosive chemicals. syensqo.comsyensqo.com The high bond energy of the C-F bond contributes significantly to this stability. membrane-solutions.com

The chemical inertness of fluoropolymers is a key characteristic. membrane-solutions.comfluorotherm.com They are resistant to a wide range of solvents, acids, and bases. professionalplastics.com This makes them suitable for applications where chemical exposure is a concern. The protective sheath of fluorine atoms around the carbon backbone of the polymer chain minimizes interactions with other chemical species. membrane-solutions.com

Table 2: Illustrative Thermal Properties of Selected Fluoropolymers

| Polymer | Monomer | Melting Point (°C) | Maximum Service Temperature, Air (°C) |

|---|---|---|---|

| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene | 327 | 260 |

| Perfluoroalkoxy (PFA) | Perfluoropropyl vinyl ether + TFE | 305 | 260 |

| Fluorinated Ethylene Propylene (FEP) | Hexafluoropropylene + TFE | 260 | 204 |

| Polychlorotrifluoroethylene (PCTFE) | Chlorotrifluoroethylene | 220 | 149 |

Note: The properties of Poly(this compound) are a subject of ongoing research and specific, universally agreed-upon values for melting point and maximum service temperature are not as readily available in comparative tables as those for more common fluoropolymers.

The use of this compound allows for the development of specialty polymers with tunable properties. syensqo.com By copolymerizing this compound with other monomers, polymers with a range of characteristics can be synthesized. researchgate.net This approach enables the fine-tuning of properties such as solubility, processability, and electronic behavior. youtube.commdpi.com

Post-polymerization modification is another powerful strategy for creating functional polymers from a common precursor. researchgate.netresearchgate.net The pentafluorophenyl groups in PPFPA can serve as reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the polymer backbone. researchgate.net This chemical versatility opens up possibilities for creating materials with tailored functionalities for specific applications. researchgate.net

Role in the Synthesis of Molecular Probes and Active Components in Chemical Sensors

The unique electronic properties of the pentafluorophenyl group make this compound a valuable component in the design of molecular probes and the active components of chemical sensors. The electron-withdrawing nature of the C₆F₅ group can influence the photophysical properties of a molecule, such as its fluorescence. This is a key principle in the design of fluorescent sensors, where the interaction of the sensor with an analyte leads to a detectable change in fluorescence.

Polymers containing this compound units can also be employed in sensor applications. researchgate.net The interaction of these polymers with analytes can induce changes in their conformation or electronic structure, leading to a measurable optical or electrical response. researchgate.net For example, polydiacetylene-based sensors can exhibit a colorimetric transition upon interaction with specific analytes. researchgate.net

Table 3: Examples of Analytes Detected by Polydiacetylene (PDA)-based Sensors

| Analyte Category | Specific Examples |

|---|---|

| Metal Ions | Pb²⁺, Hg²⁺, Cu²⁺ |

| Volatile Organic Compounds (VOCs) | Toluene (B28343), Benzene (B151609) |

| Biological Molecules | Proteins, Enzymes, DNA |

| pH Changes | Acids, Bases |

Applications in Organic Electronics and Semiconducting Polymer Design

This compound and its derivatives have found applications in the field of organic electronics, particularly in the design of semiconducting polymers. youtube.com The electronic properties of conjugated polymers, which form the basis of many organic electronic devices, are highly dependent on their molecular structure. youtube.comchemrxiv.org The introduction of the strongly electron-withdrawing pentafluorophenyl group into a polymer backbone can significantly alter its electronic characteristics.

Specifically, fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a polymer. This tuning of energy levels is crucial for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net In OFETs, the charge carrier mobility is a key performance parameter, and the molecular structure of the semiconducting polymer plays a critical role in determining this property. nih.govcam.ac.uk

The incorporation of this compound can lead to polymers with distinct redox profiles, as observed in cyclic voltammetry studies. For example, fluorinated polyenes may exhibit lower oxidation potentials compared to their non-fluorinated analogs, which is a consequence of the enhanced electron deficiency caused by the fluorine atoms. This ability to systematically modify the electronic properties through fluorination makes this compound a valuable tool for materials scientists designing next-generation organic semiconductors. youtube.comchemrxiv.org

Table 4: Key Parameters for Organic Field-Effect Transistors (OFETs)

| Parameter | Description | Importance |

|---|---|---|

| Carrier Mobility (μ) | The velocity of charge carriers (electrons or holes) per unit electric field. | Higher mobility leads to faster device operation. |

| On/Off Current Ratio (I_on/I_off) | The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. | A high on/off ratio is essential for digital logic applications to distinguish between states. |

| Threshold Voltage (V_th) | The minimum gate voltage required to turn the transistor "on". | A low threshold voltage is desirable for low-power operation. |

Pentafluorophenylacetylene in Supramolecular Chemistry Research